2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide
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Overview
Description
2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a fluorophenyl group, an oxadiazole ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the formation of the oxadiazole ring through the cyclization of appropriate precursors. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as crystallization and recrystallization are employed to obtain the desired crystalline form of the compound .
Chemical Reactions Analysis
Types of Reactions
2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate. Reaction conditions often involve controlled temperatures and specific pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding phenoxy acids, while substitution reactions can introduce various functional groups to the compound .
Scientific Research Applications
2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research has explored its potential as a therapeutic agent, given its unique chemical properties.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules .
Mechanism of Action
The mechanism by which 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The compound’s structure allows it to bind with high affinity to these targets, modulating their activity and leading to specific biological outcomes .
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-yl]ethanamine
- 2-(4-Benzoyl-2-bromo-phenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzoimidazol-1-ylethanone
Uniqueness
What sets 2-{2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy}-N-(4-methoxyphenyl)acetamide apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H18FN3O4 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
2-[2-[5-(2-fluorophenyl)-1,2,4-oxadiazol-3-yl]phenoxy]-N-(4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C23H18FN3O4/c1-29-16-12-10-15(11-13-16)25-21(28)14-30-20-9-5-3-7-18(20)22-26-23(31-27-22)17-6-2-4-8-19(17)24/h2-13H,14H2,1H3,(H,25,28) |
InChI Key |
DIUWSSCOVPUUFR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)COC2=CC=CC=C2C3=NOC(=N3)C4=CC=CC=C4F |
Origin of Product |
United States |
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